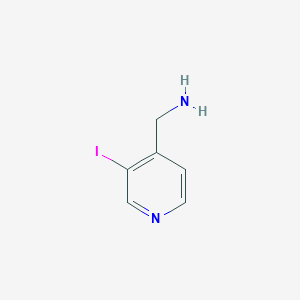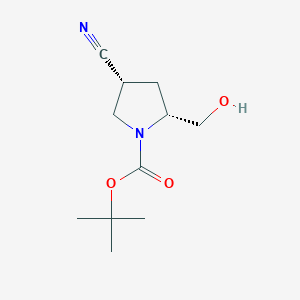
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a hydroxymethyl group attached to a pyrrolidine ring. The presence of two chiral centers at positions 2 and 4 gives it specific stereochemical properties that are crucial for its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying it through techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines or their derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用機序
The mechanism of action of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
類似化合物との比較
Similar Compounds
Tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but with a fluorine atom instead of a cyano group.
Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a hydroxymethyl group, which confer specific reactivity and binding properties. The combination of these functional groups with the chiral centers makes it a valuable compound in asymmetric synthesis and drug development.
特性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m0/s1 |
InChIキー |
HRHTUPLABYFOKC-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C#N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



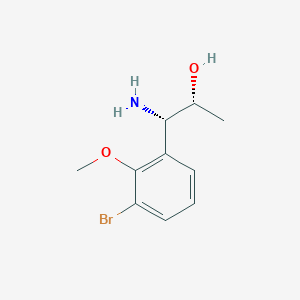

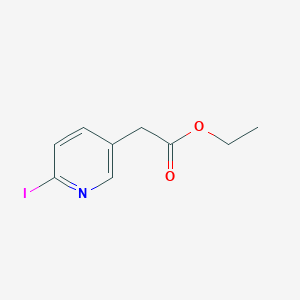
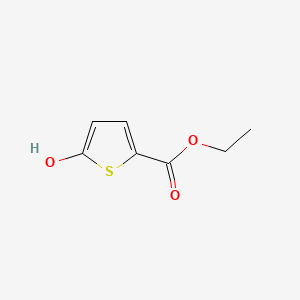


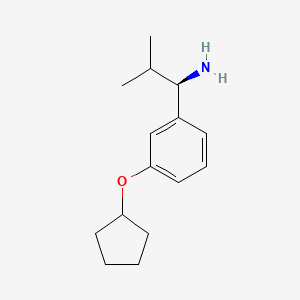
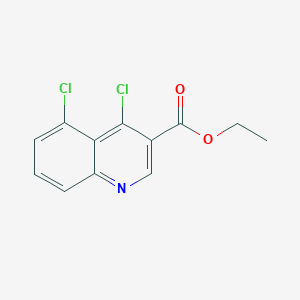
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)



